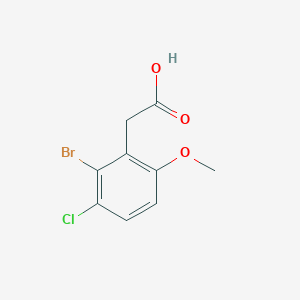
2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid is an organic compound with the molecular formula C9H8BrClO3 It is a derivative of acetic acid, where the hydrogen atoms are substituted with bromine, chlorine, and methoxy groups on the phenyl ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid typically involves the bromination and chlorination of a methoxy-substituted phenylacetic acid. The process can be carried out through electrophilic aromatic substitution reactions. For instance, starting with 3-chloro-6-methoxyphenylacetic acid, bromination can be achieved using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is typically conducted under controlled temperature conditions to ensure selective substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. The use of industrial-grade reagents and solvents ensures cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced with a different aryl group.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed depend on the type of reaction. For example, substitution reactions yield derivatives with different functional groups, while coupling reactions produce biaryl compounds.
科学的研究の応用
2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor to pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The presence of bromine and chlorine atoms can enhance its binding affinity to certain molecular targets, influencing biochemical pathways.
類似化合物との比較
Similar Compounds
- 2-Methoxyphenylacetic acid
- 6-Bromo-2-chloro-3-methoxyphenylboronic acid
Uniqueness
2-(2-Bromo-3-chloro-6-methoxyphenyl)acetic acid is unique due to the specific arrangement of bromine, chlorine, and methoxy groups on the phenyl ring. This unique structure imparts distinct chemical properties, making it valuable for specific synthetic applications and research studies.
特性
分子式 |
C9H8BrClO3 |
|---|---|
分子量 |
279.51 g/mol |
IUPAC名 |
2-(2-bromo-3-chloro-6-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H8BrClO3/c1-14-7-3-2-6(11)9(10)5(7)4-8(12)13/h2-3H,4H2,1H3,(H,12,13) |
InChIキー |
FRUMARAYUGBEFL-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C(C=C1)Cl)Br)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















